
Isobutyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-12-methyl-9-oxo-2,8,10-trioxa-5-azatridecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-12-methyl-9-oxo-2,8,10-trioxa-5-azatridecanoate is a complex organic compound characterized by its unique structure, which includes an azo group, a nitrothiazole moiety, and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-12-methyl-9-oxo-2,8,10-trioxa-5-azatridecanoate typically involves multiple steps. The process begins with the preparation of the azo compound through the diazotization of 5-nitrothiazole, followed by coupling with 5-acetamido-2-methoxyaniline. The resulting intermediate is then esterified with isobutyl alcohol in the presence of a suitable catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Isobutyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-12-methyl-9-oxo-2,8,10-trioxa-5-azatridecanoate undergoes various chemical reactions, including:
Oxidation: The nitrothiazole moiety can be oxidized to form corresponding oxides.
Reduction: The azo group can be reduced to form amines.
Substitution: The methoxy and acetamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitrothiazole oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Applications De Recherche Scientifique
Isobutyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-12-methyl-9-oxo-2,8,10-trioxa-5-azatridecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its azo group.
Mécanisme D'action
The mechanism of action of Isobutyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-12-methyl-9-oxo-2,8,10-trioxa-5-azatridecanoate involves its interaction with specific molecular targets. The nitrothiazole moiety is known to interact with microbial enzymes, leading to the inhibition of essential biochemical pathways. The azo group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate
- Methyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate
Uniqueness
Isobutyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-12-methyl-9-oxo-2,8,10-trioxa-5-azatridecanoate is unique due to its isobutyl ester group, which imparts distinct physicochemical properties compared to its ethyl and methyl counterparts. This uniqueness can influence its solubility, reactivity, and biological activity, making it a compound of particular interest in various research and industrial applications .
Propriétés
Numéro CAS |
82457-22-5 |
|---|---|
Formule moléculaire |
C26H36N6O10S |
Poids moléculaire |
624.7 g/mol |
Nom IUPAC |
2-[5-acetamido-2-methoxy-N-[2-(2-methylpropoxycarbonyloxy)ethyl]-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl 2-methylpropyl carbonate |
InChI |
InChI=1S/C26H36N6O10S/c1-16(2)14-41-25(34)39-9-7-31(8-10-40-26(35)42-15-17(3)4)21-11-19(28-18(5)33)20(12-22(21)38-6)29-30-24-27-13-23(43-24)32(36)37/h11-13,16-17H,7-10,14-15H2,1-6H3,(H,28,33) |
Clé InChI |
CTHVBSUTXMSEDM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)OCCN(CCOC(=O)OCC(C)C)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=NC=C(S2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


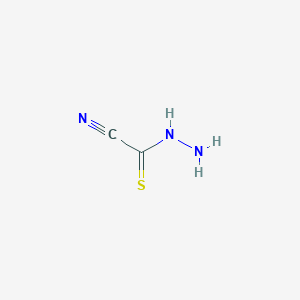
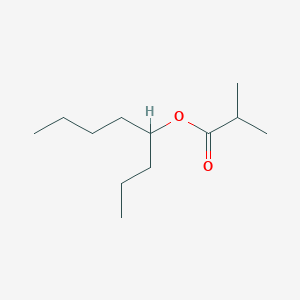
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)
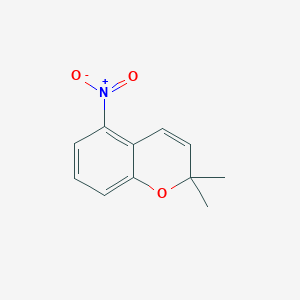
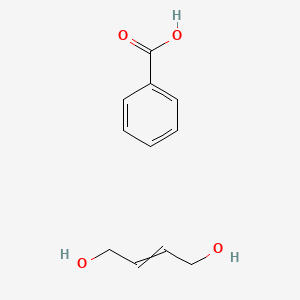
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-3-phenylpropanamide](/img/structure/B14422918.png)

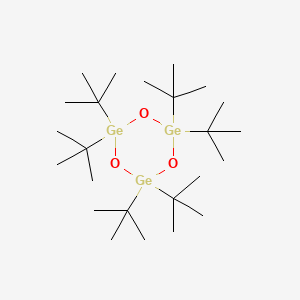
![Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate](/img/structure/B14422931.png)
![(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14422944.png)
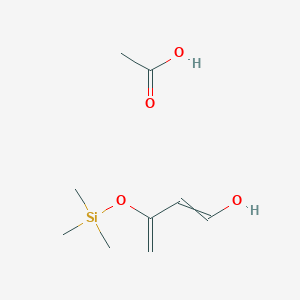
![{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride](/img/structure/B14422948.png)

![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol)](/img/structure/B14422962.png)
